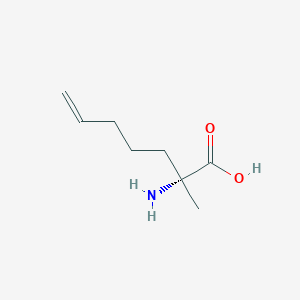

(R)-2-amino-2-methylhept-6-enoic acid

Description

BenchChem offers high-quality (R)-2-amino-2-methylhept-6-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-amino-2-methylhept-6-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methylhept-6-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-4-5-6-8(2,9)7(10)11/h3H,1,4-6,9H2,2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERCCJGORROTKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=C)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697569 |

Source

|

| Record name | 2-Amino-2-methylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196090-89-7 |

Source

|

| Record name | 2-Amino-2-methylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-amino-2-methylhept-6-enoic acid structure and properties

Advanced Characterization and Application of (R)-2-Amino-2-Methylhept-6-Enoic Acid ( ) in Peptidomimetics

Executive Summary

(R)-2-amino-2-methylhept-6-enoic acid, widely designated in the field of peptidomimetics as

This inversion is not merely a structural curiosity; it is a functional requirement for specific stapling architectures—most notably

Molecular Architecture & Stereochemical Significance[1]

Structural Profile

The molecule is an

| Property | Specification |

| IUPAC Name | (R)-2-amino-2-methylhept-6-enoic acid |

| Common Code | |

| Chemical Formula | |

| Molecular Weight | 157.21 g/mol |

| Side Chain | 4-Pentenyl group ( |

| Stereochemistry | (R) (Corresponds to D-amino acid configuration) |

| CAS (Free Acid) | 1196090-89-7 |

| CAS (Fmoc-) | Custom synthesis often required (Enantiomer of 288617-73-2) |

The "R" Configuration Necessity

In standard solid-phase peptide synthesis (SPPS), L-amino acids (S-configuration) dominate. When introducing a hydrocarbon staple, the stereochemistry of the attachment point determines the trajectory of the alkenyl chain.

-

(L-like): Projects the olefin chain down the helix face, compatible with

- (D-like): Projects the olefin chain up or at an altered angle relative to the helix axis. This is essential for:

The Stapling Code: Strategic Placement of

The utility of

Stapling Logic Diagram

The following diagram illustrates the stereochemical pairings required for different helix spans.

Caption: Stereochemical pairing rules for hydrocarbon stapling.

Synthetic Methodology: The Ni(II)-BPB Route[4]

The synthesis of quaternary

Synthesis Workflow

To obtain the (R) -enantiomer of the amino acid, one typically employs the (S)-BPB auxiliary (depending on the specific alkylation model, the auxiliary stereochemistry controls the facial selectivity).

-

Complex Formation: Glycine is condensed with (S)-BPB in the presence of

to form the planar, chiral Ni(II)-glycine-BPB complex. -

Asymmetric Alkylation: The complex is treated with a base (KOH or NaH) and 5-bromo-1-pentene. The chiral auxiliary blocks one face of the enolate, forcing the electrophile to attack from the opposite side, establishing the quaternary center.

-

Hydrolysis: Treatment with mild acid (HCl) disassembles the complex, releasing the free amino acid (R)-2-amino-2-methylhept-6-enoic acid and recovering the chiral auxiliary.

-

Fmoc Protection: The free amine is protected using Fmoc-OSu for SPPS compatibility.

Reaction Pathway Diagram

Caption: Asymmetric synthesis of Fmoc-

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating

-

Resin: Rink Amide MBHA (for C-terminal amides).[3]

-

Coupling Reagents: HATU/HOAt or DIC/Oxyma are preferred over HBTU due to higher reactivity.

-

Stoichiometry: Use 2.5 – 3.0 equivalents of Fmoc-

-OH. -

Reaction Time: Double coupling (2 x 2 hours) or extended single coupling (4 hours) at room temperature. Microwave-assisted synthesis (75°C for 10 min) significantly improves yield.

-

Monitoring: Chloranil test is more sensitive than Kaiser test for secondary amines (though

is a primary amine, the steric bulk can yield false negatives in Kaiser).

Ring-Closing Metathesis (RCM)

The "stapling" step is performed on-resin before cleavage and global deprotection.

-

Catalyst: Grubbs I (1st Gen) is standard; Grubbs II is more active but can cause side reactions (isomerization).

-

Solvent: 1,2-Dichloroethane (DCE) is superior to DCM for promoting the reaction at elevated temperatures.

-

Procedure:

-

Wash resin with DCE (3x).

-

Add Grubbs I catalyst (10 mM in degassed DCE).

-

React for 2 hours at room temperature (or 50°C for difficult sequences).

-

Repeat catalyst addition and reaction once to ensure completion.

-

Wash extensively with DCE, DCM, and DMF to remove Ruthenium traces.

-

Self-Validating QC Steps

-

Mass Spectrometry: The mass shift after RCM is -28 Da (loss of ethylene,

). If the mass shift is 0, the reaction failed. If +14 or +32, oxidation or incomplete adducts occurred. -

Circular Dichroism (CD): Compare the linear precursor (often random coil) vs. the stapled product. A characteristic double minimum at 208 nm and 222 nm indicates successful

-helix induction.

References

-

Verdine, G. L., & Walensky, L. D. (2007). The challenge of drugging undruggable targets in cancer: Lessons learned from targeting BCL-2 family members. Clinical Cancer Research.

-

Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides.[4] Journal of the American Chemical Society.

-

Kim, Y. W., et al. (2011). Synthesis of all-hydrocarbon stapled

-helical peptides by ring-closing olefin metathesis. Nature Protocols. -

Belokon, Y. N., et al. (1998). Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-

-amino acids. Tetrahedron: Asymmetry. -

Cromm, P. M., Spiegel, J., & Grossmann, T. N. (2015). Hydrocarbon stapled peptides as modulators of protein–protein interactions.[2][3][5] ACS Chemical Biology.

Technical Guide: R5 Non-Natural Amino Acid for Peptide Stapling

The following technical guide details the application of the R5 non-natural amino acid ((R)-N-Fmoc-2-(4'-pentenyl)alanine) in peptide stapling, specifically focusing on its critical role in i, i+7 macrocyclization .

Content Type: Technical Whitepaper & Protocol Guide Subject: (R)-N-Fmoc-2-(4'-pentenyl)alanine (Fmoc-R5-OH) Application: Hydrocarbon Stapling via Ring-Closing Metathesis (RCM)

Executive Summary

The R5 non-natural amino acid (Fmoc-R5-OH) is a stereochemically distinct building block used to synthesize hydrocarbon-stapled peptides. Unlike the ubiquitous S5 variant used in i, i+4 stapling, R5 is primarily engineered for i, i+7 stapling architectures. When paired with an S8 residue (S-octenylalanine), R5 facilitates a cross-link spanning two α-helical turns. This specific stereochemical arrangement—typically S8 at position i and R5 at position i+7 —is required to match the native screw sense of the α-helix, thereby enhancing binding affinity, proteolytic stability, and cell permeability of the target peptide.

Part 1: Chemical Architecture & Design Logic

The R5 Structural Identity

The nomenclature "R5" encodes two critical properties:

-

Stereochemistry (R): The

-carbon possesses an (R)-configuration. This is the enantiomer of the standard S5 used in single-turn staples. -

Tether Length (5): The side chain contains a 5-carbon olefinic tether (pentenyl group).

Chemical Name: (R)-N-Fmoc-2-(4'-pentenyl)alanine

Formula:

Staple Design: The Stereochemical Rule

In all-hydrocarbon stapling, the configuration of the non-natural amino acids must align with the geometry of the helix. Misaligned stereocenters will distort the backbone and destabilize the helix.

| Staple Type | Span | Residue Pair (N | Mechanism of Action |

| i, i+4 | 1 Turn | S5 ... S5 | Both residues are S-configured. The 8-carbon bridge fits the single turn. |

| i, i+7 | 2 Turns | R8 ... S5 | Mixed chirality is required to accommodate the longer span without torque. |

| i, i+7 (Alt) | 2 Turns | S8 ... R5 | The primary application of R5. The S8( |

Expert Insight: Why use S8/R5 instead of R8/S5? While R8/S5 is common, synthetic accessibility or sequence-specific steric clashes may favor the S8/R5 orientation. The R5 residue is strictly required here; substituting it with S5 in an i, i+7 system with S8 would result in a "mismatched" staple that disrupts the helical dipole.

Visualization: Staple Selection Logic

The following diagram illustrates the decision matrix for selecting R5 versus S5 based on residue spacing.

Figure 1: Decision tree for selecting non-natural amino acids. R5 is essential for Option B in i, i+7 stapling.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

Incorporating Fmoc-R5-OH requires modified SPPS protocols due to the steric hindrance of the

Reagents & Materials[1]

-

Resin: Rink Amide MBHA (low loading, ~0.3 mmol/g recommended to prevent aggregation).

-

Coupling Agents: HATU/HOAt or DIC/Oxyma Pure.

-

Solvent: DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

-

R5 Reagent: Fmoc-R5-OH (High purity >98%).

Coupling Protocol (Self-Validating)

This protocol assumes automated or manual microwave-assisted synthesis.

-

Deprotection: 20% Piperidine in DMF (

min). UV monitoring should show removal of the Fmoc adduct. -

Coupling of R5:

-

Stoichiometry: 4-5 equivalents of Fmoc-R5-OH.

-

Activator: 4-5 eq HATU, 8-10 eq DIPEA.

-

Condition: Microwave irradiation at 75°C for 10 minutes OR 2 hours at room temperature with double coupling.

-

Validation: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines). Note: Since R5 is coupled to the N-terminus of the growing chain, the test checks the previous residue's completeness.

-

-

Coupling the Next Residue (Critical Step):

-

The amine of the R5 residue is extremely sterically hindered.

-

Action: Double couple the amino acid immediately following R5. Use aggressive conditions (e.g., 75°C microwave).

-

Capping: Acetylate unreacted amines to prevent deletion sequences.

-

Part 3: Ring-Closing Metathesis (RCM)

The "staple" is formed via Ruthenium-catalyzed olefin metathesis.[1][2] This step is performed on-resin before final cleavage.[3]

The Catalyst System

-

Catalyst: Grubbs 1st Generation (preferred for lower isomerization risk) or Grubbs 2nd Generation (higher activity, faster).

-

Solvent: 1,2-Dichloroethane (DCE).[1][3] DCM can be used but DCE allows higher temperatures if needed.

-

Concentration: 10 mM catalyst solution.

RCM Workflow

Safety: Perform in a fume hood. Grubbs catalyst is sensitive to oxygen.[4]

-

Preparation: Wash resin

with DCM, then -

Catalyst Addition: Dissolve Grubbs catalyst in degassed DCE (bubbled with

for 10 min). Add to resin.[1][3][5] -

Reaction:

-

Agitate gently for 2 hours at Room Temperature (20-25°C).

-

Validation: The solution should change color (purple

brown/orange indicates active metathesis).

-

-

Cycling: Drain and repeat the catalyst addition step twice more (

hours total). This drives the equilibrium toward ring closure. -

Wash: Wash resin extensively with DCE (

) and DMF (-

Optional: A thiourea wash or DMSO wash can help chelate and remove residual Ru metal.

-

RCM Process Diagram

Figure 2: On-resin Ring-Closing Metathesis (RCM) workflow for R5/S8 stapling.

Part 4: Characterization & Validation

Once cleaved (using TFA/TIS/Water 95:2.5:2.5), the peptide must be validated.

Mass Spectrometry (LC-MS)

-

Target Mass: The stapled peptide mass will be 28 Da less than the linear precursor (loss of ethylene,

). -

Troubleshooting:

-

Mass +16/32: Oxidation (Met/Trp).

-

Mass +28: Unreacted linear peptide (failed RCM).

-

Mass -14: Possible isomerization or impurities.

-

Circular Dichroism (CD)

-

Goal: Confirm

-helical induction. -

Signature: Look for minima at 208 nm and 222 nm .

-

Comparison: Compare the stapled peptide against a linear control (R5/S8 replaced with Ala or Ser) or the un-stapled linear precursor. The stapled variant should show significantly higher negative ellipticity (mdeg) at 222 nm.

References

-

Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets.[6][7][8] Methods in Enzymology.

-

Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[5] An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides.[2][6] Journal of the American Chemical Society.[5]

-

Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011). Synthesis of all-hydrocarbon stapled a-helical peptides by ring-closing olefin metathesis.

-

Bird, G. H., Crannell, W. C., & Walensky, L. D. (2011). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting.[9][6][10] Current Protocols in Chemical Biology.

-

Cromm, P. M., Spiegel, J., & Grossmann, T. N. (2015). Hydrocarbon Stapled Peptides as Modulators of Protein–Protein Interactions.[6][10] ACS Chemical Biology.

Sources

- 1. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. biotage.com [biotage.com]

- 5. peptide.com [peptide.com]

- 6. Stapled Peptide-Nanjing TGpeptide Co., Ltd [tgpeptides.com]

- 7. ysciei.com [ysciei.com]

- 8. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of an orally effective double-stapled peptide for reducing ovariectomy-induced bone loss in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

alpha-methyl-alkenyl amino acids in peptidomimetics

Engineering Next-Generation Peptidomimetics: The Role of -Methyl-Alkenyl Amino Acids in All-Hydrocarbon Stapling

Executive Summary

Targeting intracellular Protein-Protein Interactions (PPIs) has historically been a formidable challenge in drug development. Natural peptides, while highly specific, suffer from rapid proteolytic degradation, poor cellular permeability, and a loss of bioactive secondary structure in aqueous solutions. The advent of all-hydrocarbon peptide stapling—driven by the strategic incorporation of

As a Senior Application Scientist, I present this technical whitepaper to dissect the chemical causality, synthetic workflows, and self-validating protocols required to engineer these advanced peptidomimetics.

Mechanistic Grounding: The Chemistry of -Methyl-Alkenyl Amino Acids

The success of a stapled peptidomimetic relies entirely on the precise structural engineering of its non-natural amino acid building blocks. Standard linear peptides incur a massive entropic penalty when forced into an

The Thorpe-Ingold Effect and Helical Pre-organization

Replacing the natural

Stereochemical and Spatial Causality

The alkenyl side chains act as the reactive handles for Ring-Closing Metathesis (RCM). The length and stereochemistry of these chains must perfectly match the pitch of the

-

Stapling (One Turn): Requires two

-

Stapling (Two Turns): Requires one

Mechanistic pathway from natural peptide to stapled peptidomimetic via α-methyl-alkenyl amino acids.

Quantitative Advantages: Natural vs. Stapled Peptides

The covalent hydrocarbon cross-link effectively shields the vulnerable amide backbone from proteolytic enzymes while creating a hydrophobic patch that facilitates active macropinocytosis into cells[4]. The data below summarizes the typical pharmacological transformation observed when converting a natural BH3 domain peptide into a Stabilized Alpha-Helix of BCL-2 domain (SAHB)[4],[5].

Table 1: Comparative Pharmacological Profile of BH3 Peptides

| Pharmacological Metric | Unmodified BH3 Peptide | Stapled BH3 Peptidomimetic (SAHB) |

| Secondary Structure (Helicity) | < 15% (Random Coil) | > 80% ( |

| Protease Half-Life (in vitro) | < 15 minutes | > 12 hours |

| Cellular Permeability | Negligible | High (Active Macropinocytosis) |

| Binding Affinity ( | Low micromolar ( | Low nanomolar (nM) |

| In Vivo Efficacy | None | Potent Apoptosis Induction |

The Self-Validating Experimental Workflow

Synthesizing a stapled peptidomimetic requires meticulous control over solid-phase chemistry and organometallic catalysis. The following protocol is designed as a self-validating system, ensuring that each step provides measurable proof of success before proceeding.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Selection: Utilize Rink Amide MBHA resin. Causality: This generates a C-terminal amide upon cleavage, removing the negative charge of a free carboxylate, which enhances cell permeability and exopeptidase resistance.

-

Coupling Unnatural Amino Acids: Standard Fmoc-amino acids are coupled using HBTU/DIPEA. However, for the

-methyl-alkenyl amino acids, switch to a highly reactive coupling reagent like HATU and extend the coupling time to 2 hours. Causality: The

Phase 2: On-Resin Ring-Closing Metathesis (RCM)

-

Solvent Preparation: Swell the resin in anhydrous 1,2-Dichloroethane (DCE). Causality: DCE optimally swells the polystyrene matrix, allowing the bulky Ruthenium catalyst to penetrate the resin beads[6].

-

Catalysis: Add 10–20 mol% Grubbs First Generation Catalyst dissolved in degassed DCE. React at room temperature for 2 hours under Argon. Repeat the cycle once. Causality: Performing RCM on-resin leverages the pseudo-dilution effect. Because the peptides are physically tethered to the solid support, their translational mobility is restricted, entirely suppressing intermolecular dimerization and exclusively driving intramolecular cyclization[7].

Phase 3: Cleavage and Global Deprotection

-

Cleavage Cocktail: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Causality: Thiol-based scavengers (like EDT) are strictly avoided, as they can poison residual ruthenium or undergo side reactions with the newly formed internal olefin.

Self-validating workflow for the synthesis and structural verification of stapled peptidomimetics.

Phase 4: The Self-Validating Loop (Structural Verification)

A robust protocol must prove its own success. We validate the synthesis through two orthogonal techniques:

-

Mass Spectrometry (LC-MS): The RCM reaction between two terminal alkenes releases exactly one molecule of ethylene gas (

, 28.05 Da). Observing a precise -28 Da mass shift between the linear precursor and the crude product is the definitive, self-validating proof that covalent macrocyclization has occurred. -

Circular Dichroism (CD) Spectroscopy: Dissolve the purified peptide in aqueous buffer and scan from 190 to 260 nm. A successful staple will force the peptide into an

-helix, validated by the sudden appearance of characteristic double minima at 208 nm and 222 nm [3].

Conclusion

The integration of

References

-

Walensky, L. D., Kung, A. L., Escher, I., Malia, T. J., Barbuto, S., Wright, R. D., Wagner, G., Verdine, G. L., & Korsmeyer, S. J. "Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix." Science (2004). URL: [Link]

-

Blackwell, H. E., & Grubbs, R. H. "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition (1998). URL: [Link]

-

Schafmeister, C. E., Po, J., & Verdine, G. L. "An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides." Journal of the American Chemical Society (2000). URL: [Link]

-

Cromm, P. M., Spiegel, J., & Grossmann, T. N. "Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions." Molecules (2018). URL: [Link]

-

Chang, Y. S., Graves, B., Homer, V., Copland, A., Daniels, C. E., Papalia, G. A., ... & Walensky, L. D. "Regulation of protein–protein interactions using stapled peptide." Research and Reports in Biochemistry (2015). URL: [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

Stereochemical Engineering in Peptide Stapling: The Mechanistic Dichotomy of S5 and R5 Amino Acids

Executive Summary

Peptide stapling has emerged as a transformative methodology in structural biology and drug development, enabling the stabilization of α-helical peptides to target shallow, intracellular protein-protein interactions (PPIs). The architectural foundation of this technology relies on the precise incorporation of α,α-disubstituted non-natural amino acids, followed by ruthenium-catalyzed Ring-Closing Metathesis (RCM). Among the most critical building blocks are S-pentenylalanine (S5) and R-pentenylalanine (R5) .

This technical guide explores the causal relationship between the stereochemistry of these amino acids and the resulting helical topology, providing drug development professionals with a self-validating framework for designing and synthesizing all-hydrocarbon stapled peptides.

The Stereochemical Architecture of S5 and R5

Both S5 and R5 are non-natural amino acids characterized by an α-methyl group and an α-alkenyl group (a 5-carbon pentenyl chain). While they share an identical chemical formula, they are enantiomers that differ exclusively in the spatial arrangement around the chiral α-carbon.

The presence of the α-methyl group is not merely structural; it is a thermodynamic driver. The1[1], pre-organizing the linear peptide into a nascent α-helical geometry even before the covalent staple is formed. However, the choice between the S and R configuration dictates the trajectory of the pentenyl side chain relative to the helical axis, determining whether RCM is physically possible.

Causality in Staple Design: Matching Topology to Helical Pitch

The selection of S5 versus R5 is strictly governed by the pitch of the right-handed α-helix (3.6 residues per turn) and the specific insertion positions (i, i+x). The stereocenter must be matched to the helical twist to ensure the terminal olefins project toward each other on the same solvent-exposed face.

-

One Helical Turn (i, i+4): Because positions i and i+4 reside on the exact same face of a right-handed α-helix, the side chains must project inward toward each other.2[2]. Using an R5 at either position would cause the pentenyl chain to project away from the macrocyclization zone, preventing cross-linking.

-

Two Helical Turns (i, i+7): Spanning two full turns requires an 11-carbon bridge. Because the i+7 position is slightly offset rotationally from the i position, identical stereocenters will fail to align. Therefore,3[3].

-

Short Turn (i, i+3): For tighter constraints, the acute angle and shorter distance necessitate a stereochemical inversion.4[4], to accommodate the spatial geometry without distorting the backbone.

Caption: Logical relationship between helical pitch and S5/R5 stereochemical pairing.

Quantitative Biophysical Impact

The correct application of S5 and R5 amino acids yields profound improvements in the biophysical properties of the peptide. By locking the bioactive conformation, the thermodynamic penalty of folding upon target binding is minimized, and the peptide backbone is shielded from proteolytic degradation.2[2].

Table 1: Comparative Biophysical Properties of Stapling Topologies

| Property / Metric | Unstapled (Native) | i, i+4 Staple (S5-S5) | i, i+7 Staple (R8-S5) | Mechanistic Causality |

| α-Helicity (CD Spectroscopy) | 10% – 15% | 50% – 65% | 75% – 90% | The longer hydrocarbon bridge of the i, i+7 staple reinforces a larger segment of the macrocycle, driving superior pre-organization. |

| Protease Half-Life (Trypsin) | < 10 minutes | > 2 hours | > 4 hours | The bulky hydrocarbon staple physically occludes the peptide backbone from the active sites of proteolytic enzymes. |

| Cellular Permeability | Negligible | Moderate to Good | Excellent | The all-hydrocarbon staple increases the overall hydrophobicity and amphipathicity of the helix, facilitating endosomal uptake. |

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the synthesis of S5/R5 stapled peptides must follow a self-validating workflow. The following protocol embeds quality control checkpoints at critical junctures to verify the success of the sterically hindered couplings and the RCM.

Caption: Step-by-step experimental workflow for synthesizing S5/R5 stapled peptides.

Step-by-Step Methodology

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Swell Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Standard Amino Acid Coupling: Perform standard Fmoc deprotection (20% piperidine in DMF) and couple natural amino acids using HBTU/DIPEA.

-

S5/R5 Incorporation (Critical Step): The α-methyl group of S5/R5 creates severe steric hindrance.

-

Causality: Standard HBTU is insufficient. You must use highly reactive coupling reagents like HATU/HOAt with a longer coupling time (2 hours) or double coupling.

-

Validation Checkpoint 1: Perform a Kaiser (ninhydrin) test. A negative result (yellow) validates complete coupling before proceeding.

-

Phase 2: On-Resin Ring-Closing Metathesis (RCM) 4. Solvent Exchange: Wash the resin extensively with 1,2-dichloroethane (DCE).

- Causality: DCE is chosen over DMF because it optimally swells the peptide-resin matrix while maintaining compatibility with the sensitive ruthenium catalyst.

- Catalysis: Add 10 mM Grubbs I (or Grubbs-Hoveyda II) catalyst dissolved in DCE to the resin. Bubble with nitrogen gas for 2 hours at room temperature. Repeat this step twice.

- Validation Checkpoint 2 (Mini-Cleavage): Remove a 5 mg aliquot of resin. Cleave using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS.

- Self-Validation: A successful RCM is confirmed by a mass shift of -28 Da compared to the linear precursor, corresponding to the loss of an ethylene molecule during the metathesis reaction.

Phase 3: Cleavage and Final Validation 7. Global Cleavage: Treat the bulk resin with the TFA cleavage cocktail for 2.5 hours. Precipitate the peptide in cold diethyl ether. 8. Validation Checkpoint 3 (Biophysical Analysis): Purify via Reverse-Phase HPLC. Dissolve the purified stapled peptide in aqueous buffer and analyze via Circular Dichroism (CD) spectroscopy at 222 nm and 208 nm to quantify the exact percentage of α-helical stabilization achieved by the S5/R5 staple.

References

- Source: PMC (National Institutes of Health)

- Source: Journal of Medicinal Chemistry (ACS Publications)

- Progress in the Synthesis and Activity of Stapled Peptides Source: Creative Peptides URL

- Regulation of protein–protein interactions using stapled peptides Source: Dove Medical Press URL

Sources

role of alpha,alpha-disubstituted amino acids in helix stabilization

Engineering Conformational Rigidity: The Role of -Disubstituted Amino Acids in Helix Stabilization and Peptide Drug Design

As a Senior Application Scientist in peptide therapeutics, I frequently encounter a fundamental bottleneck in drug development: short peptides excised from native proteins rarely maintain their bioactive

To overcome these liabilities, the strategic incorporation of

Mechanistic Foundations: Thermodynamics and Stereochemistry

The stabilization of a peptide helix via

By introducing residues with a quaternary

The Aib Paradigm

The simplest and most widely used

All-Hydrocarbon Peptide Stapling

While Aib provides excellent local constraint, targeting flat, intracellular protein-protein interactions (PPIs) often requires macrocyclic stabilization. This is achieved via peptide stapling , which utilizes synthetic

Caption: Thermodynamic logic of helix stabilization via conformational restriction.

Comparative Analysis of Helix Stabilization Modalities

To select the appropriate stabilization strategy, one must evaluate the target's cellular location and the required half-life. The table below summarizes the quantitative and qualitative outcomes of different stabilization modalities.

| Stabilization Strategy | Modality | Helicity Enhancement | Protease Resistance | Cell Permeability | Primary Application |

| Unmodified Peptide | None | Low (<15%) | Low (Minutes) | Poor | Baseline / Tool Compound |

| Aib Substitution | Non-covalent | Moderate-High | Moderate (Hours) | Poor-Moderate | Short helical mimics, Extracellular targets |

| Lactam Bridge | Covalent (Polar) | High | Moderate | Poor | Extracellular Receptors (GPCRs) |

| Hydrocarbon Stapling | Covalent (Apolar) | Very High (>80%) | High (Days) | High | Intracellular PPIs (e.g., BCL-2, MDM2) |

Experimental Methodologies: Synthesis and Validation

The incorporation of

Failure to account for this causality will result in truncated sequences and massive deletion impurities. The following self-validating protocol outlines the necessary modifications for successful synthesis[4].

Protocol 1: Modified Fmoc SPPS for Sterically Hindered Amino Acids

1. Resin Preparation & Swelling

-

Step: Swell Rink Amide MBHA resin (0.3 - 0.6 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Rationale: Proper swelling exposes the internal polymer matrix, ensuring maximum accessibility to the hindered coupling sites.

2. Extended Fmoc Deprotection

-

Step: Treat the resin with 20% piperidine in DMF. For standard amino acids, use 2 × 10 min. For

-disubstituted amino acids (and the residue immediately following them), extend this to 4 × 10 min . -

Rationale: The bulky

-substituents sterically shield the Fmoc carbamate from the incoming piperidine base.

3. High-Efficiency Coupling

-

Step: Prepare a solution of 4 eq. Fmoc-AA, 3.9 eq. HCTU (coupling reagent), and 8 eq. DIEA in DMF.

-

Step: For standard residues, couple for 2 × 30 min. For

-disubstituted amino acids, extend to 2 × 45 min . For the residue coupling onto the amine of an -

Validation: Perform a Kaiser test. Note: Hindered primary amines may yield a false-negative (yellow) result. If in doubt, perform a micro-cleavage and analyze via LC-MS before proceeding.

Protocol 2: On-Resin Ring-Closing Metathesis (For Stapled Peptides)

If utilizing olefin-bearing

1. Catalyst Preparation

-

Step: Dissolve Grubbs I catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) in 1,2-dichloroethane (DCE) to a final concentration of 10 mM.

-

Rationale: DCE provides optimal resin swelling while preventing the rapid catalyst degradation observed in coordinating solvents like DMF.

2. Metathesis Reaction

-

Step: Submerge the resin in the catalyst solution and agitate under nitrogen gas for 2 hours at room temperature. Repeat this step once with fresh catalyst.

-

Step: Wash the resin extensively with DCE, followed by DCM and Methanol, to remove residual ruthenium.

Caption: Modified SPPS workflow for sterically hindered α,α-disubstituted amino acids.

Protocol 3: Biophysical Validation

To confirm that the synthetic intervention successfully rigidified the peptide, two biophysical assays are mandatory:

-

Circular Dichroism (CD) Spectroscopy: Dissolve the purified peptide in 50 mM potassium phosphate buffer (pH 7.4). Scan from 260 nm to 190 nm. A stabilized

-helix will exhibit characteristic minima at 222 nm and 208 nm, and a maximum at 190 nm. Calculate the percent helicity based on the mean residue ellipticity at 222 nm. -

Protease Resistance Assay: Incubate the peptide with Proteinase K. Because the rigidified backbone cannot easily adopt the extended

-strand-like conformation required to fit into the protease active site,

Conclusion

The integration of

References

-

Banerjee, R., Basu, G., Chene, P., & Roy, S. (2002). Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of Peptide Research, 60(2), 88–94. URL:[Link]

-

Kaul, R., & Balaram, P. (1999). Stereochemical control of peptide folding. Bioorganic & Medicinal Chemistry, 7(1), 105-117. URL:[Link]

-

Bird, G. H., Bernal, F., Pitter, K. L., & Walensky, L. D. (2008). Synthesis and biophysical characterization of stabilized α-helices of BCL-2 domains. Methods in Enzymology, 446, 369-386. URL:[Link]

-

Bird, G. H., Crannell, W. C., & Walensky, L. D. (2011). Chemical synthesis of hydrocarbon-stapled peptides for protein interaction research and therapeutic targeting. Current Protocols in Chemical Biology, 3(3), 99-117. URL:[Link]

Sources

- 1. Aib-based peptide backbone as scaffolds for helical peptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereochemical control of peptide folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biophysical Characterization of Stabilized α-Helices of BCL-2 Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical synthesis of hydrocarbon-stapled peptides for protein interaction research and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-2-amino-2-methylhept-6-enoic acid CAS number 1196090-89-7

Technical Guide: The Role and Application of (R)-2-Amino-2-methylhept-6-enoic acid (CAS: 1196090-89-7) in Peptide Stapling

Executive Summary

The development of all-hydrocarbon stapled peptides has revolutionized the targeting of intracellular protein-protein interactions (PPIs), a domain previously considered "undruggable" by traditional small molecules and biologics[1]. At the core of this technology are specialized, non-natural amino acid building blocks. (R)-2-Amino-2-methylhept-6-enoic acid (CAS: 1196090-89-7), commonly referred to in the literature as R5 , is a critical chiral synthon used to engineer these macrocyclic constraints. This guide provides an in-depth analysis of R5, detailing its structural causality, mechanistic role in ring-closing metathesis (RCM), and the self-validating protocols required for its successful integration into peptide therapeutics.

Chemical Ontology and Structural Causality

(R)-2-Amino-2-methylhept-6-enoic acid (

-

The

-Methyl Group (Conformational Pre-organization): Replacing the -

The

-Alkenyl Chain (Metathesis Handle): The molecule features a 5-carbon alkenyl side chain (a 4'-pentenyl group) terminating in an olefin. This serves as the reactive handle for ruthenium-catalyzed Ring-Closing Metathesis (RCM)[3].

Mechanistic Principles of Strategic Stapling

An

-

The

Configuration (Two-Turn Staple): To span two full helical turns, the hydrocarbon staple must bridge approximately 11 carbon atoms. If an S-configured amino acid with an 8-carbon chain (S8) is placed at position -

The

Configuration: Though less common, R5 can be paired with S5 to bridge shorter distances requiring an 8-carbon staple[4].

Mechanism of i, i+7 peptide stapling using S8 and R5 building blocks via RCM.

Experimental Methodology: SPPS and On-Resin RCM

The incorporation of R5 requires optimized Solid-Phase Peptide Synthesis (SPPS) protocols due to the steric hindrance of the

Step 1: Peptide Assembly (SPPS)

-

Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

-

Perform standard Fmoc-deprotection using 20% piperidine in DMF.

-

Coupling R5: Due to steric hindrance, use a 3- to 4-fold molar excess of Fmoc-R5-OH. Utilize highly reactive coupling reagents (e.g., PyClocK or HATU/HOAt) and extend the coupling time to 2–4 hours at room temperature[3].

-

Cap unreacted amines using acetic anhydride/pyridine to prevent deletion sequences.

Step 2: On-Resin Ring-Closing Metathesis (RCM) Causality Check: RCM is performed on-resin before final cleavage. 1,2-dichloroethane (DCE) is selected as the solvent because it optimally swells the polystyrene resin, allowing the bulky Ruthenium catalyst to penetrate the matrix and access the peptide.

-

Wash the resin thoroughly with DCE to remove all traces of DMF (DMF can coordinate and poison the Ru-catalyst).

-

Add a solution of 1st or 2nd Generation Grubbs Catalyst (10-20 mol %) in anhydrous DCE.

-

Sparge the reaction vessel with Nitrogen gas to drive off the volatile ethylene byproduct, pushing the thermodynamic equilibrium toward the cyclized product.

-

Agitate for 2 hours at room temperature.

Step 3: Self-Validation via Micro-Cleavage

-

Withdraw a 1 mg aliquot of resin. Cleave using a TFA/TIPS/Water (95:2.5:2.5) cocktail for 1 hour.

-

Analyze via LC-MS. Validation Metric: A successful metathesis is definitively confirmed by a mass shift of exactly -28.03 Da (loss of

) compared to the linear precursor[3]. If the linear mass persists, repeat Step 2.

Step-by-step solid-phase synthesis and on-resin metathesis workflow for R5-stapled peptides.

Biophysical and Pharmacological Impact

The integration of R5 (in an

Table 1: Comparative Biophysical Properties of Unstapled vs. R5/S8 Stapled Peptides

| Property | Unstapled Wild-Type Peptide | R5/S8 Stapled Peptide |

| Helical Content (CD Spectroscopy) | 5% - 15% | 40% - 80% |

| Protease Half-Life (Serum Stability) | < 1 hour | > 24 hours |

| Target Affinity ( | Low micromolar ( | Low nanomolar (nM) |

| Cellular Permeability | Negligible | High (via active endocytosis) |

Note: Data reflects generalized improvements observed across multiple targets (e.g., p53/MDM2, Nrf2) upon successful

References

-

BLDpharm - "1196090-89-7 | (R)-2-Amino-2-methylhept-6-enoic acid" - Link

-

National Institutes of Health (PMC) - "Stapled Peptides Inhibitors: A New Window for Target Drug Discovery" - 6

-

Royal Society of Chemistry (RSC) - "Macrocyclization of an all-D linear α-helical peptide imparts cellular permeability" - 5

-

Creative Peptides - "Progress in the Synthesis and Activity of Stapled Peptides" - 4

-

American Chemical Society (ACS) - "Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress" - 2

-

PLOS One - "Design and synthesis of Nrf2-derived hydrocarbon stapled peptides for the disruption of protein-DNA-interactions" - 3

Sources

- 1. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and synthesis of Nrf2-derived hydrocarbon stapled peptides for the disruption of protein-DNA-interactions | PLOS One [journals.plos.org]

- 4. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]

- 5. Macrocyclization of an all- d linear α-helical peptide imparts cellular permeability - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06383H [pubs.rsc.org]

- 6. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Constraints in Peptide Therapeutics: Engineering Potency and Permeability

Topic: Conformational Constraints in Peptide Drug Discovery Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Development Leads

Executive Summary: The "Entropy Tax" in Drug Design

Peptides occupy a unique chemical space between small molecules (<500 Da) and biologics (>5000 Da).[1] However, linear peptides suffer from a fundamental thermodynamic flaw: the "Entropy Tax." In solution, a linear peptide exists as a dynamic ensemble of random coils. Upon binding to a target, it must fold into a specific bioactive conformation, a process that incurs a massive entropic penalty (

Furthermore, flexible backbones are accessible substrates for proteases, leading to rapid in vivo clearance (minutes). Conformational constraint —the introduction of covalent braces to lock secondary structure—is the engineering solution to these problems. By pre-organizing the peptide into its bioactive shape, we minimize the entropic cost of binding, shield the backbone from proteolytic attack, and mask polar surface area to enhance membrane permeability.

This guide details the mechanistic rationale, decision strategies, and validated protocols for deploying conformational constraints in modern drug discovery.

Strategic Decision Framework

Selecting the correct constraint requires analyzing the structural biology of the target and the desired pharmacokinetic profile.

Decision Matrix: Selecting the Constraint Modality

Figure 1: Decision matrix for selecting conformational constraints based on target topology and ADME requirements.

Deep Dive: Peptide Stapling (All-Hydrocarbon)

Peptide stapling involves the covalent linkage of two amino acid side chains using a ring-closing metathesis (RCM) reaction. This is the gold standard for targeting intracellular protein-protein interactions (PPIs) driven by

Mechanistic Impact

-

Helicity: Increases

-helical content from <10% to >70%. -

Proteolytic Stability: The "staple" sterically shields the peptide bond from proteases.

-

Cell Permeability: The hydrophobic staple and the forced folding bury the polar amide backbone, facilitating passive transport across the lipid bilayer.

Case Study: ATSP-7041 (MDM2/MDMX Inhibitor)

The following data highlights the transformative impact of stapling on a p53-derived peptide sequence.

| Metric | Linear Control (pDI) | Stapled Peptide (ATSP-7041) | Impact |

| Helicity (CD) | ~11% | ~70% | 6.4x Increase in structural rigidity |

| Affinity (MDM2) | Weak ( | >1000x Potency gain | |

| Affinity (MDMX) | Weak | Dual-inhibition capability unlocked | |

| Mechanism | Random coil | Stable | Pre-organized for binding cleft |

Data Source: Chang et al., PNAS 2013 [1].

Experimental Protocol: Solid-Phase Synthesis of Stapled Peptides

Objective: Synthesize a stapled peptide using Fmoc-SPPS and Ring-Closing Metathesis (RCM). Critical Reagents:

-

Olefin-bearing Amino Acids: Fmoc-(S)-2-(4-pentenyl)Ala-OH (

) and Fmoc-(S)-2-(7-octenyl)Ala-OH ( -

Catalyst: Grubbs Catalyst 1st Generation (preferred for on-resin stability).

-

Solvent: 1,2-Dichloroethane (DCE) (superior to DCM for elevated temperatures).

Workflow Diagram

Figure 2: Optimized workflow for on-resin Ring-Closing Metathesis (RCM).

Step-by-Step Methodology

-

Sequence Assembly:

-

Synthesize the linear precursor on Rink Amide resin using standard Fmoc chemistry.

-

Insert

at position -

Crucial: Perform the RCM reaction before removing the N-terminal Fmoc group to prevent side reactions with the free N-terminus.

-

-

Resin Preparation:

-

Wash resin 3x with DCM.

-

Swell resin in anhydrous, degassed 1,2-Dichloroethane (DCE) for 30 minutes. Note: Degassing is vital as oxygen deactivates the Ruthenium catalyst.

-

-

Ring-Closing Metathesis (RCM):

-

Dissolve Grubbs Catalyst 1st Gen (10 mM final concentration, ~20 mol% relative to peptide) in degassed DCE.

-

Reaction Conditions: Agitate for 2 hours at 40°C (or room temperature for 4 hours).

-

Optimization: Bubbling

through the solution helps drive the reaction by removing the ethylene by-product.[2]

-

-

Washing & Cleavage:

Macrocyclization & Permeability Strategies

While stapling targets helices, macrocyclization (Head-to-Tail or Side-Chain-to-Side-Chain) is preferred for loop structures or when the N/C termini are close in the bound state (e.g., Somatostatin analogs).

The Permeability Logic

Cyclization alone does not guarantee cell permeability. It must be coupled with N-methylation to mask solvent-exposed amide hydrogens.

-

Cyclosporin A (CsA): The archetype of a permeable peptide. It is cyclic and heavily N-methylated.

-

Mechanism: CsA adopts a "chameleonic" conformation—in water, it exposes polar groups; in the lipid membrane, it forms intramolecular hydrogen bonds (IMHBs) to hide polarity [2].

Protocol: Head-to-Tail Cyclization

-

Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin. This allows cleavage of the protected peptide fragment using mild acid (1% TFA/DCM), leaving side-chain protecting groups intact.

-

Linear Synthesis: Synthesize sequence.

-

Cleavage: Treat with 1% TFA in DCM (10 x 2 min). Neutralize filtrate with Pyridine/MeOH.

-

Cyclization (Solution Phase):

-

Dilute peptide to <1 mM (high dilution favors intramolecular cyclization over dimerization).

-

Add PyBOP/HOAt/DIEA in DMF/DCM.

-

Stir overnight.

-

-

Global Deprotection: Remove side-chain protecting groups with 95% TFA.

References

-

Chang, Y. S., et al. (2013). Stapled

-helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy.[4][5] Proceedings of the National Academy of Sciences, 110(36), E3445-E3454. -

Rezai, T., et al. (2006). Testing the conformational hypothesis of passive membrane permeability using synthetic cyclic peptide diastereomers. Journal of the American Chemical Society, 128(43), 14073-14080.

-

Dougherty, P. G., et al. (2017). Molecular drivers of permeability in macrocyclic peptides. Journal of Medicinal Chemistry, 60(22), 9185-9204.

-

Kim, Y. W., & Grossmann, T. N. (2013). Bis-lactam-based peptide staples for

-helix stabilization. Chemical Communications, 49(94), 11035-11037. -

Biotage Application Note. (2023). Using microwave heating for your stapled peptide synthesis.[2][6]

Sources

Introduction to Hydrocarbon Stapled Peptides: Design, Synthesis, and Clinical Translation

Executive Summary

The development of therapeutic agents has historically been dominated by two major classes: small molecules (<500 Da) and biologics (>5,000 Da). However, a significant "druggability" gap exists. Small molecules struggle to inhibit protein-protein interactions (PPIs) characterized by large, flat, and shallow binding interfaces, while biologics are generally restricted to extracellular targets due to their inability to cross the cell membrane[1].

Hydrocarbon stapled peptides have emerged as a transformative modality to bridge this gap. By chemically locking a short peptide into its bioactive

Mechanistic Principles of Peptide Stapling

The Structural Dilemma of Native Peptides

The

The Hydrocarbon Staple Solution

Hydrocarbon stapling utilizes

Causality in Design:

-

-Methylation: The

-

Staple Placement: To ensure the cross-link forms on the same face of the helix without disrupting the target-binding interface, the non-natural amino acids are spaced at specific intervals:

Physicochemical and Biological Enhancements

The installation of the hydrocarbon staple fundamentally alters the physicochemical properties of the peptide, yielding three critical enhancements:

-

Protease Resistance: The staple stabilizes the

-helix, tightly packing the core and physically shielding the vulnerable amide bonds from the active sites of proteolytic enzymes. Studies have shown proteolytic half-lives extended by over 20-fold compared to unstapled analogs[2]. -

Target Affinity: By locking the peptide into its bioactive shape, the staple reduces the entropic penalty of binding, often resulting in nanomolar to picomolar affinities for the target protein[2].

-

Cell Permeability: Unlike native peptides, stapled peptides can penetrate intact cell membranes. The hydrophobic hydrocarbon staple increases the overall amphipathicity of the helix. Internalization primarily occurs via a clathrin- and caveolin-independent endocytosis pathway, initiated by interactions with anionic sulfated cell surface proteoglycans[4].

Table 1: Comparative Properties of Native vs. Hydrocarbon-Stapled Peptides

| Property | Native Peptide Fragment | Hydrocarbon-Stapled Peptide |

| Secondary Structure | Random coil (unfolded) | Highly stable |

| Protease Stability | Highly susceptible (minutes) | Highly resistant (hours to days) |

| Binding Affinity | Low to moderate (entropic penalty) | High (pre-organized conformation) |

| Cell Permeability | Impermeable | Permeable (endosomal uptake) |

| Target Class | Extracellular receptors | Intracellular PPIs |

Synthesis and Validation Workflow

The production of stapled peptides requires a highly controlled, self-validating experimental workflow. The synthesis relies on standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) followed by on-resin RCM[5].

Workflow for the synthesis and validation of hydrocarbon-stapled peptides.

Step-by-Step Experimental Protocol: On-Resin RCM

Performing the RCM reaction on-resin is a critical experimental choice. The solid support creates a "pseudo-dilution" effect, physically separating the peptide chains and preventing unwanted intermolecular cross-linking (oligomerization), thereby driving the reaction toward the desired intramolecular macrocyclization[6].

Materials Required:

-

Resin-bound linear peptide containing olefinic amino acids (N-terminal Fmoc removed, capped with an acetyl group to prevent catalyst poisoning)[5].

-

1,2-Dichloroethane (DCE), anhydrous and degassed.

-

Grubbs I catalyst (Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium).

Methodology:

-

Resin Swelling: Suspend the resin-bound peptide in anhydrous, degassed DCE for 30 minutes.

-

Causality: DCE is preferred over standard DMF because it optimally swells the polystyrene matrix while maintaining compatibility with the ruthenium catalyst, ensuring the bulky catalyst can access the peptide chains[6]. Degassing prevents oxygen from deactivating the catalyst.

-

-

Catalyst Preparation: Prepare a 10 mM solution of Grubbs I catalyst in degassed DCE.

-

Causality: Grubbs I is often preferred for standard hydrocarbon staples as it provides sufficient reactivity without the over-reactivity of Grubbs II, which can sometimes lead to side reactions or double-bond migration.

-

-

Metathesis Reaction: Add the catalyst solution to the swollen resin. Bubble with inert gas (Nitrogen or Argon) to agitate the mixture. Incubate at room temperature for 2 hours.

-

Reaction Monitoring: Cleave a micro-aliquot of the resin using a standard TFA cocktail. Analyze via LC-MS. A successful RCM is indicated by a mass shift of -28 Da (loss of an ethylene molecule during metathesis).

-

Iteration: If the reaction is incomplete, drain the solvent, wash the resin with DCE, and repeat the catalyst addition (Step 3) to drive the reaction to completion.

-

Cleavage and Deprotection: Once complete, wash the resin extensively with DCE and DCM. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2-3 hours to simultaneously cleave the peptide from the resin and remove side-chain protecting groups[6].

-

Precipitation: Filter the resin and precipitate the stapled peptide from the filtrate using cold diethyl ether[6]. Centrifuge, decant, and dry the crude peptide.

Validation and Characterization

A self-validating protocol requires rigorous post-synthesis characterization:

-

RP-HPLC & LC-MS: Purify the crude peptide to >95% homogeneity using Reverse-Phase HPLC and confirm the exact molecular weight via mass spectrometry.

-

Circular Dichroism (CD) Spectroscopy: Measure the

-helical content. A successful stapled peptide will display characteristic CD minima at 208 nm and 222 nm, confirming the structural stabilization[2].

Clinical Translation: The Case of ALRN-6924

The ultimate validation of hydrocarbon-stapled peptides is their translation into human clinical trials. The most prominent example is Sulanemadlin (ALRN-6924) , developed by Aileron Therapeutics[7].

Targeting the "Undruggable" p53 Pathway

The tumor suppressor protein p53 is inactivated in nearly all human cancers. In tumors where the TP53 gene is wild-type (non-mutated), p53 is often suppressed by the overexpression of its endogenous inhibitors, MDM2 and MDMX[8]. Small molecules have successfully targeted MDM2 but have failed to effectively inhibit MDMX, leaving a gap in therapeutic efficacy.

ALRN-6924 is a cell-permeating, stapled

Mechanism of p53 restoration by the stapled peptide ALRN-6924.

Clinical Efficacy and Pharmacokinetics

ALRN-6924 represents the first stabilized

Furthermore, iterative structure-activity optimization during its development proved that the physicochemical properties of stapled peptides (solubility, permeability, and safety) can be fine-tuned for systemic in vivo administration, paving the way for a new generation of intracellular PPI modulators[7].

References

-

Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

Discovery of Sulanemadlin (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development. PubMed - NIH. [Link]

-

Hydrocarbon Stapled Peptides as Modulators of Biological Function. ACS Publications.[Link]

-

Hydrocarbon-stapled peptides: principles, practice, and progress. PubMed - NIH.[Link]

-

Phase I trial of a novel stapled peptide ALRN-6924 disrupting MDMX- and MDM2-mediated inhibition of WT p53 in patients with solid tumors and lymphomas. ASCO Publications.[Link]

-

Phase 1/1b Study of the Stapled Peptide ALRN-6924, a Dual Inhibitor of MDMX and MDM2, As Monotherapy or in Combination with Cytarabine for the Treatment of Relapsed/Refractory AML and Advanced MDS with TP53 Wild-Type. Blood - ASH Publications.[Link]

-

Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. PMC - NIH.[Link]

-

Towards Understanding Cell Penetration by Stapled Peptides. ResearchGate.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydrocarbon-stapled peptides: principles, practice, and progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of Sulanemadlin (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. ascopubs.org [ascopubs.org]

Engineering Alpha-Helical Peptides: A Technical Guide to Fmoc-R5-OH, Molecular Weight, and Solubility Dynamics

Executive Summary

The development of stapled peptides has revolutionized the targeting of intracellular protein-protein interactions (PPIs), bridging the gap between small molecules and large biologics. At the core of this technology is the all-hydrocarbon stapling strategy, which relies on specialized unnatural amino acids to form an olefinic cross-link across the peptide backbone. Fmoc-R5-OH (Fmoc-(R)-2-(4-pentenyl)alanine) is a premier building block in this domain.

This technical whitepaper provides an authoritative analysis of Fmoc-R5-OH, detailing its physicochemical properties, the causality behind its structural role, the inherent solubility challenges it introduces, and self-validating experimental protocols for its successful integration into solid-phase peptide synthesis (SPPS).

Chemical Identity and Physicochemical Properties

Fmoc-R5-OH is an

Table 1: Quantitative Physicochemical Data of Fmoc-R5-OH

| Parameter | Value / Description |

| Chemical Name | Fmoc-(R)-2-(4-pentenyl)alanine |

| CAS Number | 288617-77-6[1] |

| Molecular Weight | 379.45 g/mol [2] |

| Molecular Formula | C₂₃H₂₅NO₄[2] |

| Physical State | Low melting point solid / Viscous oil (temperature dependent)[1] |

| Organic Solubility | Highly soluble in DCM, DMF, NMP, and DMSO |

| Aqueous Solubility | Poor (Insoluble in water) |

The Causality of Conformation: Mechanistic Role in Peptide Stapling

The design of Fmoc-R5-OH is rooted in the thermodynamics of peptide folding. Linear peptides typically suffer from high entropic penalties upon binding to their targets because they exist as random coils in aqueous solution[3].

The Causality of the

The Causality of the Olefinic Chain:

The 4-pentenyl chain provides a terminal double bond. When Fmoc-R5-OH is placed at position i, it is typically paired with an S-configured amino acid (such as Fmoc-S5-OH at i+4 or Fmoc-S8-OH at i+7)[4]. This specific stereochemical pairing (R and S) ensures that the resulting hydrocarbon bridge perfectly spans the pitch of the

Logical flow of peptide stapling via Fmoc-R5-OH and RCM.

The Hydrocarbon Paradox: Solubility Challenges and Mitigation

While the all-hydrocarbon staple dramatically increases protease resistance and cellular internalization[4], it introduces a critical physicochemical bottleneck: poor aqueous solubility .

The Causality of Insolubility: To insert Fmoc-R5-OH into a native peptide sequence, a native amino acid must be replaced. Often, to avoid disrupting the hydrophobic binding face of the helix, researchers substitute hydrophilic residues (e.g., Ser, Lys, Arg) on the solvent-exposed face[3]. The substitution of a polar, hydrogen-bonding side chain with a highly lipophilic aliphatic hydrocarbon bridge drastically increases the overall hydrophobicity of the peptide, leading to aggregation and precipitation in aqueous assay buffers.

Mitigation Strategies:

-

Side-Chain-Retention Stapling: Newer generations of stapling amino acids modify the

-carbon with pentenyl groups while retaining the native polar side chains (e.g., replacing the -

Liposomal Formulation: For highly insoluble stapled peptides, encapsulation in dipalmitoylphosphatidylcholine (DPPC) or dimyristoylphosphocholine (DMPC) liposomes can enhance bioavailability and maintain the peptide in a soluble state for delivery[4].

-

Sequence Optimization: Flanking the stapled sequence with highly charged residues (like poly-Arginine tags) or utilizing PEGylation to increase the hydrodynamic radius and hydration shell of the molecule.

Self-Validating Experimental Protocols

The synthesis of stapled peptides utilizing Fmoc-R5-OH requires stringent control over reaction kinetics. Because Fmoc-R5-OH is sterically hindered, standard coupling protocols are insufficient. The following protocol is designed as a self-validating system , ensuring that each step provides empirical proof of success before proceeding.

Step-by-step SPPS workflow and on-resin RCM using Fmoc-R5-OH.

Protocol A: Sterically Hindered Coupling of Fmoc-R5-OH

Objective: Achieve >99% coupling efficiency of the hindered

-

Activation: Dissolve 4.0 equivalents of Fmoc-R5-OH and 3.9 equivalents of HATU (a highly reactive uronium salt) in anhydrous DMF. Add 8.0 equivalents of DIPEA. Causality: The slight deficit of HATU prevents capping of the unreacted amine by the coupling reagent itself.

-

Coupling: Add the activated mixture to the deprotected resin. React for 2 hours at room temperature.

-

Self-Validation Checkpoint (Kaiser Test): Extract a few resin beads and perform a ninhydrin (Kaiser) test.

-

System Logic: A yellow bead indicates complete coupling (absence of primary amines). A blue bead indicates incomplete coupling. If blue, perform a mandatory double-coupling cycle using a different activator (e.g., HCTU or DIC/Oxyma) to overcome sequence-specific steric folding.

-

Protocol B: On-Resin Ring-Closing Metathesis (RCM)

Objective: Form the hydrocarbon staple via ruthenium catalysis[5].

-

Solvent Exchange: Wash the fully elongated, Fmoc-protected peptide resin extensively with anhydrous DCM. Causality: Traces of DMF or water will poison the Grubbs catalyst.

-

Catalysis: Prepare a 10 mM solution of Grubbs First-Generation (or Second-Generation) catalyst in anhydrous DCM. Add to the resin and bubble with N₂ gas for 2 hours[5].

-

Iteration: Drain the reaction mixture and repeat the catalyst coupling 1 to 2 more times. Causality: RCM is an equilibrium reaction. Repeating the step drives the reaction to completion by flushing out the ethylene gas byproduct.

-

Self-Validation Checkpoint (Mass Shift Analysis): Perform a micro-cleavage of a small resin sample using a TFA cocktail. Analyze via LC-MS.

-

System Logic: A successful RCM reaction results in the loss of one molecule of ethylene gas (C₂H₄). You must observe a precise -28 Da mass shift compared to the linear precursor. If the mass shift is absent, the metathesis failed; if the mass is doubled, unwanted intermolecular cross-linking occurred (indicating the resin substitution was too high).

-

References

- Strategies for improving peptide stability and delivery Queen's University Belfast URL

- A novel peptide stapling strategy enables the retention of ring-closing amino acid side chains for the Wnt/β-catenin signalling RSC Publishing URL

- DISSERTATION - Development of a modular solid phase synthesis strategy for DNA‐macrocycle conjugates Eldorado - Repository of the TU Dortmund URL

- Fmoc-(R)-2-(4-pentenyl)

- Fmoc-(R)-2-(4-pentenyl)

Sources

Methodological & Application

Fmoc-(R)-2-amino-2-methylhept-6-enoic acid solid phase synthesis protocol

Application Note: Solid-Phase Synthesis of Peptides Containing Fmoc-(R)-2-amino-2-methylhept-6-enoic Acid

Executive Summary

This guide details the solid-phase peptide synthesis (SPPS) protocol for incorporating Fmoc-(R)-2-amino-2-methylhept-6-enoic acid (also known as Fmoc-(R)-

This residue is a critical building block for Hydrocarbon Stapled Peptides , enabling the formation of intramolecular macrocycles via Ring-Closing Metathesis (RCM) to stabilize

Critical Technical Challenge: The presence of the

Materials & Reagents

Core Reagents

-

Target Amino Acid: Fmoc-(R)-2-amino-2-methylhept-6-enoic acid (Ensure >98% chiral purity).

-

Resin: Rink Amide ChemMatrix or Low-Loading Rink Amide MBHA (0.2 – 0.4 mmol/g). Note: Low loading is essential to prevent aggregation during on-resin RCM.

-

Coupling Reagents:

-

Primary: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for suppressing racemization and boosting kinetics in hindered couplings.

-

Base: DIEA (N,N-Diisopropylethylamine), anhydrous.

-

-

Solvents: DMF (Peptide synthesis grade, amine-free), DCM, DCE (1,2-Dichloroethane, for RCM).

RCM Reagents (If applicable)

-

Catalyst: Grubbs Catalyst 1st Generation or 2nd Generation (bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride).

-

Solvent: Anhydrous, degassed 1,2-Dichloroethane (DCE).[1]

Critical Protocol Parameters

| Parameter | Standard AA | Elongation Step (Next AA) | |

| Coupling Reagent | HBTU or DIC/Oxyma | HATU / HOAt | HATU / HOAt or PyAOP |

| Equivalents | 3 - 5 eq | 2 - 3 eq (Cost conservation) | 5 - 10 eq |

| Reaction Time | 30 - 60 min | 2 hours | 2 x 2 hours (Double Couple) |

| Temperature | RT or 75°C (MW) | RT or 75°C (MW) | 75°C - 90°C (MW preferred) |

| Monitoring | Kaiser Test | Chloranil Test | Chloranil / Micro-cleavage |

Expert Insight: The "Elongation Step" (coupling the amino acid after the

-methyl residue) is the most common failure point. The nucleophilicity of the-methyl amine is drastically reduced. You must drive this reaction with heat and powerful activation.

Step-by-Step Synthesis Protocol

Phase 1: Resin Preparation

-

Weighing: Calculate resin requirement based on 0.1 mmol scale.

-

Swelling: Swell resin in DCM for 30 minutes, then wash with DMF (

min). -

Fmoc Deprotection: Treat with 20% Piperidine/DMF (

min).[2] Wash with DMF (

Phase 2: Coupling the Fmoc-(R)-2-amino-2-methylhept-6-enoic acid

Target residue is denoted as

-

Activation:

-

Dissolve 3.0 eq of Fmoc-(R)-2-amino-2-methylhept-6-enoic acid in minimal DMF.

-

Add 2.9 eq HATU and 3.0 eq HOAt.

-

Add 6.0 eq DIEA.

-

Pre-activate for 1-2 minutes only (to minimize epimerization risk, though low for

-Me AAs).

-

-

Coupling:

-

Wash: Drain and wash with DMF (

min). -

Verification: Perform Kaiser test. If blue (positive), recouple.

Phase 3: The "Elongation" (Critical Step)

Coupling the subsequent amino acid (

-

Deprotection: Remove Fmoc from

using 20% Piperidine/DMF ( -

Activation (

):-

Dissolve 5.0 eq of Fmoc-

-OH. -

Add 5.0 eq HATU (or PyAOP).

-

Add 10.0 eq DIEA.

-

-

Coupling (Double Coupling Mandatory):

-

Capping (Crucial):

-

Treat resin with Capping Solution (Acetic Anhydride/DIEA/DMF 1:1:8) for 10 minutes.

-

Why? Any unreacted

amines will result in "deletion sequences" (N-1 peptides) that are nearly impossible to separate by HPLC. Acetylation makes them hydrophobic and easy to purify.

-

Phase 4: Ring-Closing Metathesis (RCM)

If stapling is required.

-

Solvent Exchange: Wash resin with DCM (

), then anhydrous DCE ( -

Catalyst Preparation: Dissolve Grubbs Catalyst (1st or 2nd Gen, 20 mol%) in degassed DCE (approx 10 mM concentration).

-

Reaction: Add catalyst solution to resin.[3][4][5] Bubble

gently or agitate for 2 hours at RT.[6] -

Repeat: Drain and repeat catalyst addition to ensure completion.

-

Wash: Wash with DCE (

), DCM (

Phase 5: Cleavage & Isolation

-

Final Deprotection: Remove N-terminal Fmoc.

-

Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5%

(2 hours). -

Precipitation: Filter into cold diethyl ether. Centrifuge to pellet.

Visualized Workflows

Figure 1: Synthesis Decision Logic

A flowchart illustrating the decision matrix for handling the steric hindrance of the

Caption: Workflow highlighting the critical "Elongation" and "Capping" steps required for

Troubleshooting Guide

| Issue | Diagnosis | Solution |

| Incomplete Coupling (Elongation) | Kaiser test remains slightly blue; Mass Spec shows N-1 peak. | Switch to PyAOP/HOAt. Increase temperature to 90°C (Microwave). Ensure double coupling. |

| Racemization | Presence of diastereomers in HPLC. | Reduce pre-activation time (< 1 min). Use Oxyma Pure instead of HOBt/HOAt if using DIC. |

| Incomplete RCM | Mass Spec shows +28 Da (linear olefin) vs product. | Use anhydrous, degassed DCE . Oxygen kills Grubbs catalyst. Increase catalyst loading or temperature (40°C). |

| Precipitation during RCM | Resin clumps together. | Resin loading is too high. Use ChemMatrix resin or lower loading (<0.3 mmol/g) to allow swelling. |

References

-

Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology. Link

-

Bird, G. H., et al. (2008). Synthesis and Biophysical Characterization of Stapled α-Helical Peptides. Nature Protocols. Link

-

CEM Corporation. (2020). Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis. Application Note. Link

-

Biotage. (2018). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Application Note. Link

- Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

Sources

Application Note: Optimizing Ring-Closing Metathesis (RCM) with R5 Amino Acids in Peptide Stapling

Introduction & Mechanistic Rationale

The development of all-hydrocarbon stapled peptides has revolutionized the targeting of shallow, extended protein-protein interaction (PPI) interfaces. By utilizing ruthenium-catalyzed ring-closing metathesis (RCM) to cross-link α,α-disubstituted non-natural amino acids, researchers can lock peptides into highly stable α-helical conformations[1].

While the S5 + S5 pairing is the industry standard for stabilizing a single helical turn at the i, i+4 positions, optimizing staple architectures for different spatial geometries requires the strategic incorporation of the R5 amino acid ((R)-2-(4'-pentenyl)alanine). The stereochemistry of the α-methyl group in R5 dictates the spatial projection of the alkene tether. Mismatched stereochemistry prevents the proximity required for the ruthenium alkylidene intermediate to form the cyclic olefin. Consequently, mastering R5 incorporation and its subsequent RCM optimization is critical for synthesizing i, i+3 and i, i+7 stapled peptides.

Geometric Pairings and R5 Utilization

The selection of R5 versus S5 is not arbitrary; it is governed by the pitch and distance of the α-helix. Table 1 summarizes the causal relationship between staple architecture and amino acid stereochemistry.

Table 1: R5 Geometric Pairings and Structural Rationale

| Staple Architecture | Amino Acid Pairing | Helical Turns Stabilized | Mechanistic Rationale & Application |

| i, i+3 | R5 + S5 (or S5 + R5) | 1 Turn | The shorter spatial distance requires opposite stereocenters to project the alkene tethers toward each other for successful cyclization[2]. |

| i, i+4 | R5 + R5 | 1 Turn | Rarely used in standard L-peptides as it reduces α-helicity compared to S5+S5[3]. Useful primarily in D-peptide stapling or unique geometric constraints. |

| i, i+7 | R8 + S5 (or S8 + R5) | 2 Turns | Spanning two turns requires an asymmetric tether length (8-carbon and 5-carbon) to prevent helical distortion[4]. |

Catalyst Selection and Reaction Thermodynamics

The efficiency of on-resin RCM is highly dependent on the steric environment of the R5 residue and the activation energy of the catalyst. Table 2 outlines the optimal conditions for driving the metathesis reaction to completion.

Table 2: Ruthenium Catalyst Optimization for R5 RCM

| Catalyst Generation | Optimal Temp | Solvent System | Conversion Profile | Causality / Field Insight |

| Grubbs I | 25 °C (RT) | DCE | High | Highly efficient for unhindered R5 pairings at room temperature[2]. Lower temperatures prevent unwanted double-bond isomerization. |

| Grubbs II | 65 °C | DCE | Very High | Superior for sterically hindered sequences. Requires thermal activation to initiate the catalytic cycle effectively[2]. |

| Hoveyda-Grubbs II | 65 °C | DCE / Toluene | High | Excellent stability and efficiency for electron-deficient or highly hindered olefins at elevated temperatures[2]. |

Workflow Visualization

Workflow for optimizing on-resin RCM of R5-containing stapled peptides.

Detailed Experimental Protocol: Self-Validating RCM Workflow

This protocol is designed as a self-validating system. Because R5 is an α,α-disubstituted amino acid, it introduces immense steric hindrance during Solid-Phase Peptide Synthesis (SPPS). Standard monitoring techniques (like the Kaiser test) are prone to false negatives here, necessitating mass-based validation.

Phase A: SPPS Incorporation of R5

-

Resin Preparation: Swell Rink Amide resin (or equivalent) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

-

R5 Coupling:

-

Causality Note: Due to the steric hindrance of the R5 α-methyl group, standard coupling reagents (e.g., HBTU) are often insufficient.

-

Use 4 equivalents of Fmoc-R5-OH, 4 eq of PyAOP (or HATU), and 8 eq of N,N-diisopropylethylamine (DIPEA)[3].

-

Couple for 2 hours at room temperature.

-

-

Post-R5 Coupling (Critical Step): The coupling of the natural amino acid onto the R5 residue is the most common failure point. Perform a double coupling (2 × 2 hours) using PyAOP/DIPEA.

-

Self-Validation Checkpoint: Perform a micro-cleavage of a few resin beads using TFA/TIS/H2O (95:2.5:2.5) for 30 minutes. Analyze via LC-MS to confirm the addition of the post-R5 amino acid before proceeding.

Phase B: On-Resin Ring-Closing Metathesis (RCM)

-

Solvent Exchange: Wash the completed, fully protected resin-bound peptide (with terminal Fmoc intact) extensively with 1,2-Dichloroethane (DCE).

-

Causality Note: DCE is preferred over DCM because it provides superior swelling of polystyrene resins and safely allows for elevated reaction temperatures (up to 65 °C) if required.

-

-

Catalyst Preparation: Dissolve Grubbs I catalyst (10–20 mol % relative to resin loading) in anhydrous DCE to a concentration of ~10 mg/mL.

-

Reaction Execution: Add the catalyst solution to the resin.

-

Agitation via Nitrogen: Agitate the reaction mixture by bubbling inert Nitrogen (N₂) gas through the vessel for 2 hours at 25 °C.

-

Causality Note: Do not use magnetic stir bars, as they will mechanically crush the resin beads. N₂ bubbling provides gentle agitation and, crucially, drives the reaction equilibrium forward by purging the ethylene gas byproduct (Le Chatelier's Principle).

-

-

Wash and Repeat: Drain the reaction vessel, wash with DCE, and repeat the catalyst treatment (Step 3-4) for a second 2-hour cycle to ensure complete conversion.

Phase C: Cleavage and Final Validation

-

Fmoc Removal: Deprotect the N-terminal Fmoc using 20% piperidine in DMF. Wash with DMF, then DCM, and dry the resin.

-

Global Cleavage: Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) for 2.5 hours.

-

Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the stapled peptide. Centrifuge, decant, and dry the pellet.

-

Self-Validation Checkpoint (LC-MS): Analyze the crude peptide via LC-MS.

-